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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with potential applications
in medicinal chemistry and materials science. Its unique electronic and steric properties, arising
from the ortho-positioning of the methoxy and nitro groups relative to the nitrile functionality,
make it an intriguing building block for the synthesis of more complex molecules. This technical
guide provides a comprehensive overview of its chemical properties, synthesis, and potential
biological relevance, tailored for professionals in research and drug development.

Chemical and Physical Properties

3-Methoxy-2-nitrobenzonitrile is a solid at room temperature.[1] A summary of its key
physical and chemical properties is presented in Table 1.
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Property Value Source

IUPAC Name 3-Methoxy-2-nitrobenzonitrile [1]

CAS Number 142596-50-7 [1]

Molecular Formula CsHeN20s3 [1]

Molecular Weight 178.15 g/mol

Physical Form Solid [1]

Storage Sealed in dry, room o
temperature

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-2-
nitrobenzonitrile is not readily available in the public domain, a plausible and efficient
synthetic route can be designed based on well-established organic chemistry reactions. The
most logical approach involves a two-step process starting from the commercially available 3-
Methoxy-2-nitrobenzoic acid.

Proposed Synthetic Pathway:
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Step 1: Amidation

Step 2: Dehydration
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Caption: Proposed two-step synthesis of 3-Methoxy-2-nitrobenzonitrile.
Experimental Protocol:
Step 1: Synthesis of 3-Methoxy-2-nitrobenzamide

» Activation of the Carboxylic Acid: To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in a
dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl
chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of
dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is
then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The
solvent and excess reagent are removed under reduced pressure to yield the crude acid
chloride.

e Amidation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) and
cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous
stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2
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hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford
3-methoxy-2-nitrobenzamide.

Step 2: Synthesis of 3-Methoxy-2-nitrobenzonitrile

o Dehydration: The 3-methoxy-2-nitrobenzamide (1.0 eq) is mixed with a dehydrating agent
such as phosphorus pentoxide (P20s, 2.0 eq), phosphorus oxychloride (POCIs, 3.0 eq), or
trifluoroacetic anhydride (TFAA, 2.0 eq) in a suitable solvent (e.g., toluene for P20s, or neat
for POCIs and TFAA). The mixture is heated to reflux for 2-6 hours, and the progress of the
reaction is monitored by thin-layer chromatography (TLC).

o Work-up and Purification: After completion of the reaction, the mixture is cooled to room
temperature and carefully poured onto crushed ice. If an acidic reagent was used, the
mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous
layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is
removed under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield pure 3-methoxy-2-nitrobenzonitrile.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach for the synthesis of 3-Methoxy-2-nitrobenzonitrile is the Sandmeyer
reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt
intermediate.[2][3][4]

NaNOz, HCI
0-5°C
3-Methoxy-2-nitroaniline M} oy Dlazonu_Jm el Cyanation 3-Methoxy-2-nitrobenzonitrile
Intermediate
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Caption: Sandmeyer reaction pathway for 3-Methoxy-2-nitrobenzonitrile synthesis.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 3-Methoxy-2-nitrobenzonitrile is not widely
published, the expected spectral characteristics can be predicted based on the analysis of
similar compounds.

Spectroscopy Predicted Key Features

- Aromatic protons (3H) exhibiting complex

splitting patterns in the range of 7.0-8.0 ppm. - A

1H NMR .
singlet for the methoxy group protons (3H)
around 3.9-4.1 ppm.
- Aromatic carbons in the range of 110-160 ppm.
13C NMR - A nitrile carbon signal around 115-120 ppm. - A

methoxy carbon signal around 55-60 ppm.

- A sharp, strong absorption band for the nitrile
(C=N) stretch around 2220-2240 cm~1. - Strong
asymmetric and symmetric stretching bands for
IR (Infrared) the nitro group (NOz) around 1520-1560 cm~1
and 1345-1385 cm™, respectively. - C-O
stretching for the methoxy group around 1250

cmL,

Biological Activity and Signaling Pathways

Specific pharmacological studies on 3-Methoxy-2-nitrobenzonitrile are limited. However, the
presence of the nitroaromatic and benzonitrile moieties suggests potential biological activities.

General Activity of Nitroaromatic Compounds:
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Nitroaromatic compounds are known to possess a broad spectrum of biological activities, often
acting as prodrugs that require reductive activation to exert their effects.[5] This reduction can
be carried out by various cellular reductases. The resulting reactive intermediates, such as
nitroso and hydroxylamine species, can interact with and inhibit the function of various
biomolecules, including enzymes and DNA.[6]

Potential as Enzyme Inhibitors:

The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic
properties of the aromatic ring, potentially making 3-Methoxy-2-nitrobenzonitrile an inhibitor
of certain enzymes. For instance, some nitroaromatic compounds have been shown to inhibit
enzymes like xanthine oxidase.[7]

Modulation of Signaling Pathways:

Nitroaromatic compounds have been implicated in the modulation of various cellular signaling
pathways.[6] A key mechanism involves the generation of reactive nitrogen species upon
reduction, which can influence signaling cascades. For example, nitrated fatty acids, which are
endogenous signaling molecules, can modulate inflammatory pathways.[6] It is plausible that
synthetic nitroaromatics could interfere with similar pathways.
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Caption: Potential mechanism of action for 3-Methoxy-2-nitrobenzonitrile.

Conclusion

3-Methoxy-2-nitrobenzonitrile is a versatile chemical entity with potential for further
exploration in drug discovery and materials science. This guide provides a foundational
understanding of its properties, a plausible and detailed synthetic strategy, and an overview of
its potential biological relevance based on the known activities of related compounds. Further
experimental validation of the proposed synthesis and in-depth pharmacological evaluation are
warranted to fully elucidate the therapeutic potential of this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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